
1-(Chloromethyl)-2-fluoro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-fluoro-4-iodobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-2-fluoro-4-iodobenzene typically involves halogenation reactions. One common method includes the chloromethylation of 2-fluoro-4-iodobenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide . The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group.
Industrial production methods may involve similar halogenation techniques but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-(Chloromethyl)-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the chloromethyl group to a methyl group.
Coupling Reactions: The presence of iodine makes it suitable for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-2-fluoro-4-iodobenzene.
Scientific Research Applications
1-(Chloromethyl)-2-fluoro-4-iodobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring halogenated aromatic rings for biological activity.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: It is employed in the synthesis of bioactive molecules and probes for studying biological systems.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-2-fluoro-4-iodobenzene exerts its effects depends on the specific application. In medicinal chemistry, the compound may interact with biological targets through halogen bonding, where the halogen atoms form non-covalent interactions with electron-rich sites on proteins or nucleic acids. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
1-(Chloromethyl)-2-fluoro-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-(Chloromethyl)-4-fluoro-2-iodobenzene: Similar structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-(Bromomethyl)-2-fluoro-4-iodobenzene: Bromine instead of chlorine, which can affect the compound’s reactivity in substitution reactions.
1-(Chloromethyl)-2-fluoro-4-bromobenzene: Bromine replaces iodine, altering the compound’s suitability for coupling reactions .
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical transformations.
Properties
Molecular Formula |
C7H5ClFI |
|---|---|
Molecular Weight |
270.47 g/mol |
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C7H5ClFI/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 |
InChI Key |
BXPUCWKXJGTNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Cyanobenzo[b]thiophen-6-yl)boronic acid](/img/structure/B15331859.png)
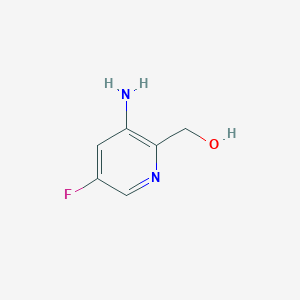
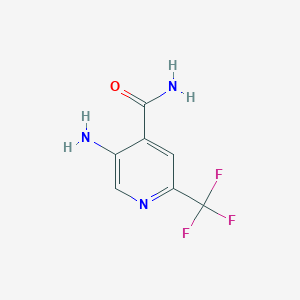

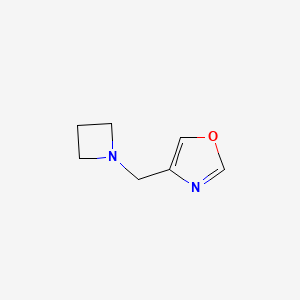

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)
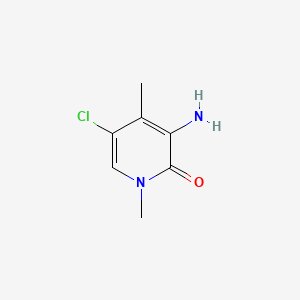
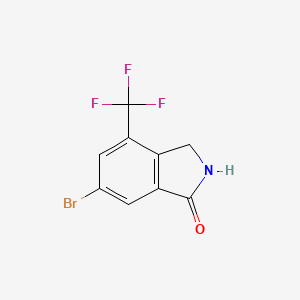
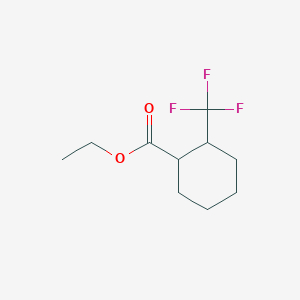
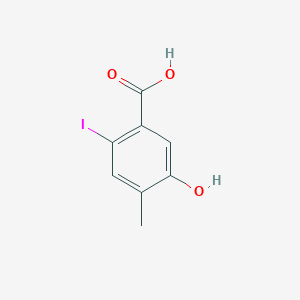
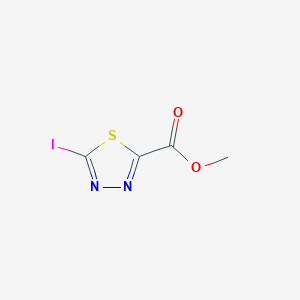

![1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene](/img/structure/B15331943.png)
